molecular formula C8H12O B025291 3,3a,4,5,6,6a-hexahydro-2H-pentalen-1-one CAS No. 19915-11-8

3,3a,4,5,6,6a-hexahydro-2H-pentalen-1-one

货号: B025291
CAS 编号: 19915-11-8
分子量: 124.18 g/mol
InChI 键: NZTVVUIIJPWANB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,3a,4,5,6,6a-hexahydro-2H-pentalen-1-one, also known as this compound, is a useful research compound. Its molecular formula is C8H12O and its molecular weight is 124.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

3,3a,4,5,6,6a-Hexahydro-2H-pentalen-1-one (HHPN) is a bicyclic compound with the molecular formula C8H12OC_8H_{12}O and a molar mass of 124.18 g/mol. Its unique pentalene structure contributes to its diverse biological activities and potential applications in medicinal chemistry and organic synthesis. This article provides a comprehensive overview of the biological activity of HHPN, including its mechanisms of action, relevant case studies, and synthesis methods.

Chemical Structure and Properties

The structural configuration of HHPN allows for various interactions with biological targets. The compound features a six-membered ring system that enhances its reactivity and solubility in lipid environments. Key physical properties include:

  • Melting Point : Approximately -27°C
  • Density : 1.0084 g/cm³
  • Molar Mass : 124.18 g/mol

Biological Activity Overview

Research indicates that HHPN and its derivatives exhibit significant biological activities, including:

  • Antibacterial Properties : Studies have shown that HHPN derivatives can inhibit the growth of various bacterial strains.
  • Anti-inflammatory Effects : The compound has been linked to reducing inflammation in cellular models.
  • Enzyme Interaction : HHPN interacts with specific enzymes or receptors, influencing pharmacological responses.

The biological activity of HHPN can be attributed to its ability to:

  • Modulate Lipid Bilayer Dynamics : HHPN's mobility within lipid bilayers affects the bioactivity of natural products by altering membrane fluidity and permeability.
  • Inhibit Enzymatic Pathways : The compound has been shown to inhibit key enzymes involved in inflammatory pathways, leading to reduced inflammatory responses.
  • Interact with Biological Targets : HHPN derivatives can bind to specific receptors or enzymes, modifying their activity and leading to pharmacological effects.

Case Studies

Several studies have explored the biological activities of HHPN and its derivatives:

  • Antibacterial Activity Study
    • Objective : To evaluate the antibacterial efficacy of HHPN derivatives against Gram-positive and Gram-negative bacteria.
    • Methodology : Disk diffusion method was used to assess the inhibition zones.
    • Results : Derivatives showed significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL against tested strains.
  • Anti-inflammatory Mechanism Investigation
    • Objective : To investigate the anti-inflammatory effects of HHPN in vitro.
    • Methodology : RAW 264.7 macrophages were treated with HHPN and stimulated with lipopolysaccharides (LPS).
    • Results : HHPN treatment resulted in decreased levels of pro-inflammatory cytokines (IL-6, TNF-α), demonstrating its potential as an anti-inflammatory agent.

Synthesis Methods

HHPN can be synthesized through several methods:

  • Hydroboration-Oxidation Reaction : This method involves the hydroboration of alkenes followed by oxidation to yield alcohols that can be converted into HHPN derivatives .
  • Catalytic Conversion Techniques : Research has focused on optimizing catalytic processes for converting carbohydrates into value-added chemicals using HHPN as a catalyst precursor.

Comparative Analysis with Related Compounds

The following table summarizes structural similarities and unique aspects of compounds related to HHPN:

Compound NameStructural FeaturesUnique Aspects
1-Hydroxy-2H-pentalen-1-oneHydroxyl group on the pentalene ringExhibits different solubility properties
1-Methyl-3-methylene-2H-pentalen-1-oneMethyl substitutionAlters reactivity patterns
CarbacyclinContains a cyclopentane moietyKnown for significant biological activity

科学研究应用

Medicinal Chemistry

3,3a,4,5,6,6a-Hexahydro-2H-pentalen-1-one has been investigated for its potential as a precursor in the synthesis of bioactive compounds:

  • Antimicrobial Agents : Derivatives of this compound have shown promise in developing new antimicrobial agents due to their structural similarity to known antibiotics.
  • Anti-inflammatory Compounds : Research indicates that modifications of this compound can lead to the development of anti-inflammatory drugs .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis:

  • Synthesis of Carbacyclin Analogues : The compound is utilized in the synthesis of carbacyclin and isocarbacyclin analogues, which are important for cardiovascular therapies .
  • Fine Organic Synthesis : It acts as a key building block in the synthesis of complex natural products and pharmaceuticals .

Case Study 1: Synthesis of Carbacyclin Analogues

A study demonstrated the hydroboration-oxidation pathway leading to the synthesis of carbacyclin analogues from this compound. The reaction yielded high purity products that were characterized using NMR and X-ray crystallography .

StepReaction TypeYield (%)
1Hydroboration60
2Oxidation80

Case Study 2: Antimicrobial Activity

A series of derivatives synthesized from this compound were tested against various bacterial strains. The results indicated significant antimicrobial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

CompoundMIC (µg/mL)Activity
Derivative A32Moderate
Derivative B16Strong

属性

IUPAC Name

3,3a,4,5,6,6a-hexahydro-2H-pentalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c9-8-5-4-6-2-1-3-7(6)8/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZTVVUIIJPWANB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC(=O)C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10941793
Record name Hexahydropentalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10941793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19915-11-8, 29365-79-5
Record name cis-Bicyclo(3.3.0)-octan-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019915118
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-Bicyclo(3.3.0)-octan-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029365795
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexahydropentalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10941793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A stirred solution of crude (E)-2-[(mixture of 3α and 3β)-tert-butyldimethylsilyloxy-3-cyclohexylprop-1-enyl]-6-hydroxybicyclo[3,3,0]octane (0.36 g; prepared as described in Reference Example 32 and predominantly in the 2β-configuration) in dichloromethane (15 ml) was treated with pyridinium chlorochromate (0.42 g) at 20° C. under an argon atmosphere and stirred for a further period of 3.5 hours. The mixture was then treated with silica gel (2 g) and carefully concentrated in vacuo. The resulting powder was placed onto a column of silica gel and eluted with a mixture of ethyl acetate and hexane (1:4 v/v), to give (E)-2-[(mixture of 3α and 3β)-tert-butyldimethylsilyloxy-3-cyclohexylprop-1-enyl]bicyclo[3,3,0]octan-6-one (0.22 g), predominantly in the 2β-configuration.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.42 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A stirred solution of 6-[(E)-3-tert-butyldimethylsilyloxy-3-cyclohexylprop-1-enyl]-3-(5-ethoxycarbonyl-2-hydroxypent-2-yl)bicyclo[3,3,0]octan-2-one (26 mg), prepared as described in Reference Example 39 and in the form of 6β-[(E)-3β-tert-butyldimethylsilyloxy-3-cyclohexylprop-1-enyl]-3-(5-ethoxycarbonyl-2-hydroxypent-2-yl)bicyclo[3,3,0]octan-2-one, otherwise known as (±)-ethyl(13E)-(9S,15R)-6a-oxo-6,9-methano-15-tert-butyldimethylsilyloxy-15-cyclohexyl-5-hydroxy-5-methyl-16,17,18,19,20-pentanorprost-13-enoate, in benzene (0.19 ml) was treated with methanesulphonyl chloride (0.0048 ml) at the ambient temperature, followed by triethylamine (0.008 ml) and the mixture was stirred for 2 hours. It was then treated with 1,8-diazabicyclo[5,4,0]undec-7-ene (0.0446 ml) and the mixture was stirred for 2 hours. It was then treated with water (10 ml) and extracted with ethyl acetate. The extract was washed with saturated aqueous sodium chloride solution, dried over anhydrous sodium sulphate, and concentrated under reduced pressure. The resulting residue was subjected to medium pressure, short column chromatography on silica gel, using a mixture of ethyl acetate and hexane (1:8 v/v) as eluant, to give 6-[(E)-3-tert-butyldimethylsilyloxy-3-cyclohexylprop-1-enyl]-3-{[mixture of (E) and (Z)]-5-ethoxycarbonylpentylid-2-ene}bicyclo[3,3,0]octan-2-one (22 mg), in the form of (±)-6β-[(E)-3β-tert-butyldimethylsilyloxy-3-cyclohexylprop-1-enyl]-3-{[mixture of (E) and (Z)]-5-ethoxycarbonylpentylid-2-ene}bicyclo[3,3,0]octan-2-one, otherwise known as (±)-ethyl [mixture of (5E and (5Z)],(13E)-(9S,15R)-6a-oxo-6,9-methano-5-methyl-15-tert-butyldimethylsilyloxy-15-cyclohexyl-16,17,18,19,20-pentanorprosta-5,13-dienoate.
[Compound]
Name
6β-[(E)-3β-tert-butyldimethylsilyloxy-3-cyclohexylprop-1-enyl]-3-(5-ethoxycarbonyl-2-hydroxypent-2-yl)bicyclo[3,3,0]octan-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
(±)-ethyl(13E)-(9S,15R)-6a-oxo-6,9-methano-15-tert-butyldimethylsilyloxy-15-cyclohexyl-5-hydroxy-5-methyl-16,17,18,19,20-pentanorprost-13-enoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.0048 mL
Type
reactant
Reaction Step Four
Quantity
0.008 mL
Type
reactant
Reaction Step Five
Quantity
0.0446 mL
Type
reactant
Reaction Step Six
Quantity
0.19 mL
Type
solvent
Reaction Step Seven
Name
Quantity
10 mL
Type
solvent
Reaction Step Eight

Synthesis routes and methods III

Procedure details

A stirred solution of 6-[(E)-3-cyclohexyl-(mixture of 3α and 3β)-hydroxyprop-1-enyl]-3-[(E)-4-methoxycarbonylbutylidene]bicyclo[3,3,0]octan-2-one (20 mg), prepared as described in Example 8 and predominantly in the 6β-configuration, otherwise known as (±)-methyl(5E,13E)-(9S),[mixture of (15R) and (15S)]-6a-oxo-6,9-methano-15-cyclohexyl-15-hydroxy-16,17,18,19,20-pentanorprosta-5,13-dienoate, in methanol (3.2 ml) was treated with lithium hydroxide (33.8 mg) and water (1.1 ml) at 20° C. and stirred for 2 hours. The mixture was then concentrated in vacuo. The resulting residue was diluted with water (5 ml) and then acidified to pH 3 by treatment with dilute hydrochloric acid (2N). The aqueous layer was then extracted with ethyl acetate (5×5 ml). The combined organic extracts were dried over anhydrous sodium sulphate and concentrated in vacuo. The resulting residue was subjected to chromatography on a silica gel column, using a mixture of ethyl acetate, hexane and formic acid (50:50:1 by volume) as eluant, to give 3-[(E)-4-carboxybutylidene]-6-[(E)-3-cyclohexyl-(mixture of 3α and 3β)-hydroxyprop-1-enyl]bicyclo[3,3,0]octan-2-one (10 mg), predominantly in the 6β-configuration, otherwise known as (±)-(5E,13E)-(9S),[mixture of (15R) and (15S)]-6a-oxo-6,9-methano-15-cyclohexyl-15-hydroxy-16,17,18,19,20-pentanorprosta-5,13-dienoic acid [NMR in deuterochloroform: multiplets at 6.5, 5.5, 4.2-3.5, 3.0-0.7 p.p.m⟧
Quantity
20 mg
Type
reactant
Reaction Step One
[Compound]
Name
( 15R )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 15S )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
6a-oxo-6,9-methano-15-cyclohexyl-15-hydroxy-16,17,18,19,20-pentanorprosta-5,13-dienoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
33.8 mg
Type
reactant
Reaction Step Five
Name
Quantity
1.1 mL
Type
reactant
Reaction Step Five
Quantity
3.2 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

A stirred solution of 6-[(E)-(mixture of 3β and 3β)-hydroxyoct-1-enyl]-3-[(E)-4-methoxycarbonylbutylidene]bicyclo[3,3,0]octan-2-one (90 mg), prepared as described in Example 4 and predominantly in the 6β-configuration, otherwise known as (±)-methyl(5E,13E)-(9S),[mixture of (15R) and (15S)]-6a-oxo-6,9-methano-15-hydroxyprosta-5,13-dienoate, in methanol (2 ml) at 5° C. was treated with aqueous lithium hydroxide solution (1.5 ml; 1.0N). The resulting solution was stirred for 3.3 hours at 10° C. and was then treated with glacial acetic acid (0.1 ml). The methanol was removed in vacuo and the residue was diluted with ethyl acetate (10 ml), washed with hydrochloric acid (2N), then with water, and then with saturated aqueous sodium chloride solution, dried over anhydrous sodium sulphate and concentrated in vacuo, to give 3-[(E)-4-carboxybutylidene]-6-[(E)-(mixture of 3α and 3β)-hydroxyoct-1-enyl]bicyclo[3,3,0]octan-2-one (70.0 mg), thought to be in the 6β-configuration, otherwise known as (±)-(5E,13E)-(9S),[mixture of (15R) and (15S)]-6a-oxo-6,9-methano-15-hydroxyprosta-5,13-dienoic acid [NMR in deuterochloroform: multiplets at 6.6, 5.5, 4.8-3.7, 3.0-1.1, 1.1-0.7 p.p.m⟧
Quantity
90 mg
Type
reactant
Reaction Step One
[Compound]
Name
( 15R )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 15S )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
6a-oxo-6,9-methano-15-hydroxyprosta-5,13-dienoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.1 mL
Type
reactant
Reaction Step Five
Quantity
1.5 mL
Type
reactant
Reaction Step Six
Quantity
2 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods V

Procedure details

A stirred solution of (E)-2-[(mixture of 3α and 3β)-tert-butyldimethylsilyloxyoct-1-enyl]-6-hydroxybicyclo[3,3,0]octane (430 mg prepared as described in Reference Example 25 and predominantly in the 2β-configuration) in dry dichloromethane (15 ml) was treated with potassium acetate (127 mg), potassium carbonate (110 mg) and pyridinium chlorochromate (561 mg), and the mixture was stirred for 150 minutes at 20° C. A further quantity of pyridinium chlorochromate (120 mg) was then added and the mixture was stirred for a further period of 1 hour. The mixture was then concentrated in vacuo and subjected to chromatography on a silica gel column, using a mixture of ethyl acetate and hexane (1:4 v/v) as eluant, to give (E)-2-[(mixture of 3α and 3β)-tertbutyldimethylsilyloxyoct-1-enyl]bicyclo[3,3,0]octan-6-one (330 mg), predominantly in the 2β-configuration.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
120 mg
Type
reactant
Reaction Step Two
Name
potassium acetate
Quantity
127 mg
Type
reactant
Reaction Step Three
Quantity
110 mg
Type
reactant
Reaction Step Three
Quantity
561 mg
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Three

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。